molecular formula C9H17N3O3 B14312681 Butanamide, 2-ethyl-N-[[[(methylamino)carbonyl]amino]carbonyl]- CAS No. 110135-99-4

Butanamide, 2-ethyl-N-[[[(methylamino)carbonyl]amino]carbonyl]-

Cat. No.: B14312681
CAS No.: 110135-99-4
M. Wt: 215.25 g/mol
InChI Key: TXOVTEXZGLEGTQ-UHFFFAOYSA-N
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Description

Butanamide, 2-ethyl-N-[[[(methylamino)carbonyl]amino]carbonyl]- is a complex organic compound belonging to the class of amides Amides are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanamide, 2-ethyl-N-[[[(methylamino)carbonyl]amino]carbonyl]- typically involves multiple steps:

    Starting Materials: The synthesis begins with butanoic acid and ethylamine as primary reactants.

    Formation of Intermediate: Butanoic acid reacts with ethylamine to form 2-ethylbutanamide.

    Carbamoylation: The intermediate is then subjected to carbamoylation using methyl isocyanate, resulting in the formation of the final compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large reactors where the reactants are combined under controlled temperatures and pressures.

    Continuous Flow Systems: For higher efficiency and consistency, continuous flow systems can be employed, allowing for the constant addition of reactants and removal of products.

Chemical Reactions Analysis

Types of Reactions

Butanamide, 2-ethyl-N-[[[(methylamino)carbonyl]amino]carbonyl]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: Nucleophilic substitution reactions can replace functional groups within the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reducing Agents: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are effective for reduction.

    Substitution Reagents: Halogenating agents like thionyl chloride (SOCl₂) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, Butanamide, 2-ethyl-N-[[[(methylamino)carbonyl]amino]carbonyl]- can be used to study enzyme interactions and protein modifications due to its amide functionality.

Medicine

Medically, this compound may serve as a precursor for developing pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry

Industrially, it can be utilized in the production of polymers and resins, where its stability and reactivity are advantageous.

Mechanism of Action

The mechanism by which Butanamide, 2-ethyl-N-[[[(methylamino)carbonyl]amino]carbonyl]- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amide group can form hydrogen bonds and other interactions, influencing the activity of these targets. Pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Acetamide: A simpler amide with a single carbonyl group.

    Propionamide: Similar structure but with a shorter carbon chain.

    Benzamide: Contains a benzene ring, offering different reactivity.

Properties

CAS No.

110135-99-4

Molecular Formula

C9H17N3O3

Molecular Weight

215.25 g/mol

IUPAC Name

2-ethyl-N-(methylcarbamoylcarbamoyl)butanamide

InChI

InChI=1S/C9H17N3O3/c1-4-6(5-2)7(13)11-9(15)12-8(14)10-3/h6H,4-5H2,1-3H3,(H3,10,11,12,13,14,15)

InChI Key

TXOVTEXZGLEGTQ-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(=O)NC(=O)NC(=O)NC

Origin of Product

United States

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